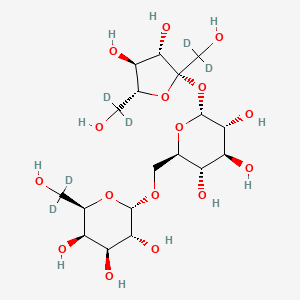
Ampicillin Thiazepine Analog N-4-Methoxy-4-oxobut-2-en-2-yl (S)-Methoxymethyl Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ampicillin Thiazepine Analog N-4-Methoxy-4-oxobut-2-en-2-yl (S)-Methoxymethyl Ester is a synthetic derivative of ampicillin, a well-known β-lactam antibiotic. This compound is designed to enhance the pharmacological properties of ampicillin, potentially offering improved efficacy and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ampicillin Thiazepine Analog N-4-Methoxy-4-oxobut-2-en-2-yl (S)-Methoxymethyl Ester typically involves multiple steps:
Starting Material: The synthesis begins with ampicillin as the core structure.
Thiazepine Ring Formation: The thiazepine ring is introduced through a cyclization reaction involving appropriate reagents and catalysts.
Esterification: The N-4-Methoxy-4-oxobut-2-en-2-yl (S)-Methoxymethyl Ester group is attached via esterification, using specific esterifying agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes:
Batch Reactors: For controlled synthesis.
Purification Techniques: Such as crystallization and chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Ampicillin Thiazepine Analog N-4-Methoxy-4-oxobut-2-en-2-yl (S)-Methoxymethyl Ester can undergo various chemical reactions, including:
Oxidation: To form oxidized derivatives.
Reduction: To reduce specific functional groups.
Substitution: Particularly nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Solvents: Including water, ethanol, and dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: As a model compound for studying β-lactam antibiotics.
Biology: For investigating its effects on bacterial cell walls.
Medicine: As a potential therapeutic agent with enhanced properties.
Industry: In the development of new antibiotics and drug formulations.
Mécanisme D'action
The mechanism of action of this compound involves inhibiting bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). This disrupts the cross-linking of peptidoglycan chains, leading to cell lysis and death. The thiazepine analog may offer additional binding interactions, enhancing its efficacy.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ampicillin: The parent compound with a similar β-lactam structure.
Amoxicillin: Another β-lactam antibiotic with a broader spectrum of activity.
Cephalexin: A cephalosporin antibiotic with a similar mechanism of action.
Uniqueness
Ampicillin Thiazepine Analog N-4-Methoxy-4-oxobut-2-en-2-yl (S)-Methoxymethyl Ester is unique due to its modified structure, which may offer improved pharmacokinetic properties, such as increased stability and bioavailability.
Propriétés
Formule moléculaire |
C23H29N3O7S |
|---|---|
Poids moléculaire |
491.6 g/mol |
Nom IUPAC |
methoxymethyl (3S)-6-[[(2R)-2-[[(E)-4-methoxy-4-oxobut-2-en-2-yl]amino]-2-phenylacetyl]amino]-2,2-dimethyl-7-oxo-3,4-dihydro-1,4-thiazepine-3-carboxylate |
InChI |
InChI=1S/C23H29N3O7S/c1-14(11-17(27)32-5)25-18(15-9-7-6-8-10-15)20(28)26-16-12-24-19(21(29)33-13-31-4)23(2,3)34-22(16)30/h6-12,18-19,24-25H,13H2,1-5H3,(H,26,28)/b14-11+/t18-,19+/m1/s1 |
Clé InChI |
RIBUBBFEBPHJKV-YYYKYCEESA-N |
SMILES isomérique |
C/C(=C\C(=O)OC)/N[C@H](C1=CC=CC=C1)C(=O)NC2=CN[C@H](C(SC2=O)(C)C)C(=O)OCOC |
SMILES canonique |
CC(=CC(=O)OC)NC(C1=CC=CC=C1)C(=O)NC2=CNC(C(SC2=O)(C)C)C(=O)OCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



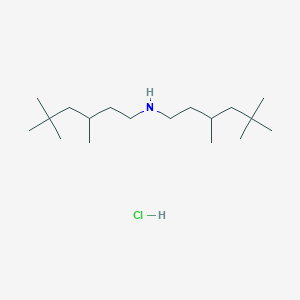
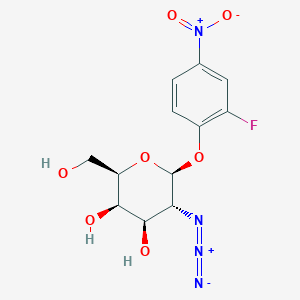
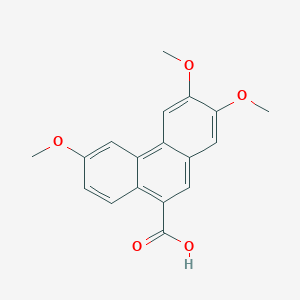
![[2-Hydroxy-4-[(4-methoxyphenyl)methoxy]-4-oxobutyl]-trimethylazanium;chloride](/img/structure/B13843342.png)

![5-[2-[2-[2-(3-Methoxyphenyl)ethyl]phenoxy]ethyl]-1-methylpyrrolidin-1-ium-3-ol;chloride](/img/structure/B13843347.png)
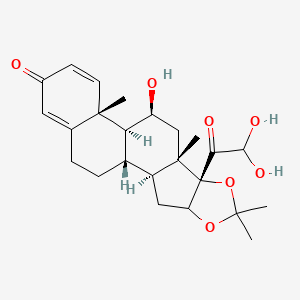
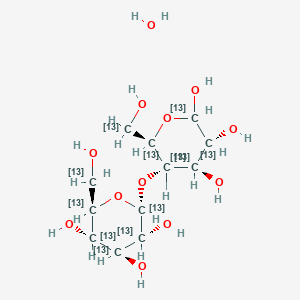
![(4R)-3-[(2R,5S)-5-(2-Fluorophenyl)-2-[(S)-[(4-fluorophenyl)amino][4-[(trimethylsilyl)oxy]phenyl]methyl]-1-oxo-5-[(trimethylsilyl)oxy]pentyl]-4-phenyl-2-oxazolidinone](/img/structure/B13843359.png)
![9,10-Dihydro-1-benzo[A]pyrene-7(8H)-one oxime](/img/structure/B13843370.png)
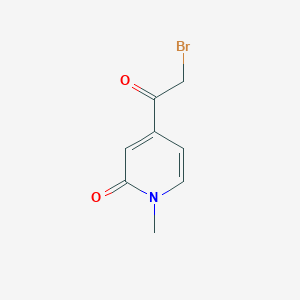
![4-[2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-methylmorpholine](/img/structure/B13843381.png)
